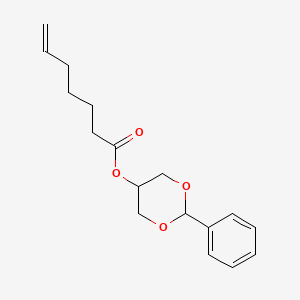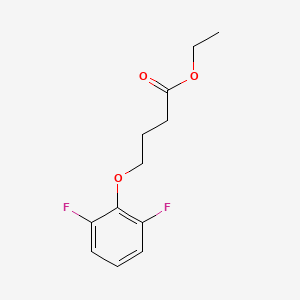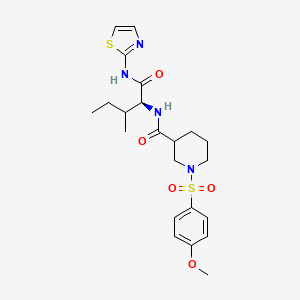
2-Phenyl-1,3-dioxan-5-yl hept-6-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,3-dioxan-5-yl hept-6-enoate is a chemical compound with the molecular formula C17H22O4 and a molecular weight of 290.354 g/mol It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-dioxan-5-yl hept-6-enoate typically involves the condensation of glycerol with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid . The reaction conditions include a molar ratio of benzaldehyde to glycerol of 1:1.3, a catalyst mass of 1.5 g, and a reaction time of 4 hours. The reaction is carried out in ligroin, and the product is isolated from a mixture of toluene and ligroin .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1,3-dioxan-5-yl hept-6-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,3-dioxan-5-yl hept-6-enoate has several scientific research applications:
Biology: The compound can be used in the study of biological systems and as a potential bioactive molecule.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1,3-dioxan-5-yl hept-6-enoate involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For example, in drug development, the compound may interact with enzymes or receptors to exert its therapeutic effects. The detailed mechanism of action is still under investigation and requires further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1,3-dioxan-5-ol: A related compound with similar structural features but different functional groups.
2-Phenyl-1,3-dioxolane-4-methanol: Another related compound with a five-membered ring structure.
Uniqueness
2-Phenyl-1,3-dioxan-5-yl hept-6-enoate is unique due to its specific structural features, which include a six-membered dioxane ring and a hept-6-enoate moiety. These structural characteristics confer unique chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
920324-08-9 |
|---|---|
Molekularformel |
C17H22O4 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
(2-phenyl-1,3-dioxan-5-yl) hept-6-enoate |
InChI |
InChI=1S/C17H22O4/c1-2-3-4-8-11-16(18)21-15-12-19-17(20-13-15)14-9-6-5-7-10-14/h2,5-7,9-10,15,17H,1,3-4,8,11-13H2 |
InChI-Schlüssel |
XELOVCUXNAPOBV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-methoxyphenyl)-3a-(4-nitrophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12633350.png)




![Ethyl N-(3-{[(benzyloxy)carbonyl]amino}propoxy)ethanimidate](/img/structure/B12633382.png)
![[5-(3-Pethoxyphenyl)isoxazol-3-yl]acetonitrile](/img/structure/B12633390.png)
![Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12633397.png)
![2-[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B12633404.png)
![2-(4-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12633420.png)
![N-(4-bromo-2-fluorophenyl)-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide](/img/structure/B12633429.png)
![N-(1-{[(Furan-2-yl)methyl][(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12633435.png)
![4-[(2S)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12633439.png)
![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride](/img/structure/B12633447.png)
